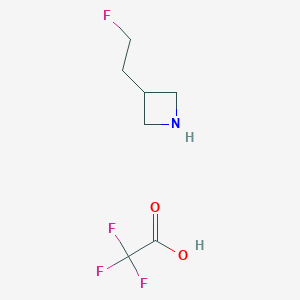

3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

Description

3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a fluorinated organic salt composed of a 3-(2-fluoroethyl)azetidine cation and a trifluoroacetic acid (TFA) anion. The azetidine moiety is a four-membered saturated heterocyclic ring containing a nitrogen atom, while the 2-fluoroethyl substituent introduces fluorine at the β-position of the ethyl side chain. TFA, a strong carboxylic acid (pKa ≈ 0.23), enhances solubility and stability, making the compound suitable for synthetic and pharmaceutical applications .

This compound is part of a broader class of fluorinated azetidine-TFA salts, which are increasingly studied for their unique physicochemical properties, such as metabolic stability, lipophilicity modulation, and enhanced bioavailability. Fluorinated azetidines are pivotal in medicinal chemistry, particularly in developing kinase inhibitors, tumor imaging agents, and cytotoxic agents .

Properties

IUPAC Name |

3-(2-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYHRTKKUGJBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260932-93-0 | |

| Record name | 3-(2-fluoroethyl)azetidine trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-(2-fluoroethyl)azetidine with 2,2,2-trifluoroacetic acid. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of 3-(2-fluoroethyl)azetidine and related compounds .

Scientific Research Applications

Phosphine-Promoted Reactions

Recent studies have demonstrated efficient synthesis methods for fluorinated azetidines through phosphine-promoted reactions. For instance, a tandem aza-Michael addition followed by an intramolecular Wittig reaction has been developed, yielding polyfunctionalized 2-azetines with significant cytotoxicity against human tumor cell lines. This method allows for the easy access to chemically stable fluorinated azetidines under mild conditions .

Trifluoroacetic Acid as a Solvent

Trifluoroacetic acid serves as an effective solvent and catalyst in various organic reactions, facilitating nucleophilic aromatic substitution (SNAr) reactions involving anilines and heterocycles. This method is particularly advantageous due to its compatibility with diverse functional groups and straightforward product isolation .

Cytotoxicity Studies

Fluorinated azetidines, including derivatives of 3-(2-Fluoroethyl)azetidine, have shown promising biological activities. Preliminary tests indicate significant cytotoxicity against acute myeloid leukemia (HL60) cell lines. These findings suggest that such compounds may serve as potential therapeutic agents in cancer treatment .

Inhibition of Enzymatic Activity

Azetidine derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various disease states such as cardiovascular and inflammatory diseases. The inhibition of sEH by these compounds could provide therapeutic benefits in managing conditions mediated by this enzyme .

Drug Development

The unique structural features of 3-(2-Fluoroethyl)azetidine make it a valuable scaffold in drug discovery. Its ability to form stable complexes with biological targets enhances its potential as a lead compound for further development into therapeutic agents. The incorporation of trifluoroacetic acid in synthetic pathways also aids in optimizing drug-like properties .

Material Science

Beyond medicinal applications, fluorinated azetidines are being explored for their utility in material science. Their unique chemical properties may contribute to the development of advanced materials with specific functionalities, such as enhanced thermal stability or chemical resistance.

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Fluorine placement (e.g., β-fluoroethyl vs. fluorophenyl) alters electronic effects and steric profiles.

- Side chains (e.g., ester, acetic acid) influence polarity and binding affinity in biological systems .

Physicochemical Properties

- Solubility: TFA salts generally exhibit high solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to ionic interactions .

- Stability: Fluorinated azetidines resist metabolic degradation better than non-fluorinated analogs, as evidenced by their use in positron emission tomography (PET) tracers .

- Lipophilicity : The 2-fluoroethyl group reduces logP compared to aromatic substituents (e.g., 2-fluorophenyl), enhancing membrane permeability .

Biological Activity

3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid is characterized by its unique structural features that contribute to its biological effects. The trifluoroacetic acid moiety enhances the compound's stability and solubility in biological systems. The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which can lead to various biochemical responses.

Key Mechanisms

- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular functions.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

Biological Activity Studies

Research on the biological activity of 3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid has revealed promising results in several areas:

Anticancer Activity

A study evaluated the cytotoxicity of fluorinated azetidine derivatives against the human acute myeloid leukemia HL60 cell line. The results indicated significant cytotoxic effects with an IC50 value of approximately for certain derivatives . This suggests that modifications to the azetidine structure can enhance its anticancer properties.

Antimalarial Potential

Another significant area of research involves azetidine compounds as potential antimalarial agents. Compounds similar to 3-(2-Fluoroethyl)azetidine have been synthesized and tested for efficacy against Plasmodium falciparum. For instance, a bicyclic azetidine derivative demonstrated an EC50 value of , indicating strong activity against malaria parasites .

Case Studies

-

Cytotoxicity Against HL60 Cells : A series of fluorinated azetidines were synthesized and tested for their ability to induce cell death in HL60 cells. The study highlighted structure-activity relationships (SAR), identifying that specific substituents significantly affect cytotoxic potency .

Compound IC50 (µM) Azetidine Derivative A 0.41 ± 0.04 Azetidine Derivative B 1.20 ± 0.10 Azetidine Derivative C >5.00 - Antimalarial Efficacy : In vivo studies using infected mice treated with a bicyclic azetidine showed a complete cure after four doses, contrasting with traditional treatments that resulted in recrudescence .

Synthesis and Applications

The synthesis of 3-(2-Fluoroethyl)azetidine; 2,2,2-trifluoroacetic acid typically involves multi-step organic reactions that can be optimized for yield and purity. Its applications extend beyond medicinal chemistry into agrochemicals and materials science due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluoroethyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 3-(2-Fluoroethyl)azetidine typically involves multi-step organic reactions, such as nucleophilic substitution or ring-closing strategies. For example, azetidine frameworks can be constructed via cyclization of appropriately substituted precursors under controlled temperatures (e.g., −78°C to room temperature) and catalysts (e.g., palladium or nickel complexes). Solvent polarity and reaction time significantly affect yield; polar aprotic solvents like DMF enhance nucleophilicity but may require longer reaction times for optimal ring closure . Purity is validated using HPLC and NMR spectroscopy to detect byproducts like unreacted fluoroethyl intermediates .

Q. How is the structural integrity of 2,2,2-trifluoroacetic acid confirmed in complex reactions involving azetidine derivatives?

- Methodological Answer : Structural confirmation of 2,2,2-trifluoroacetic acid (TFA) in reaction mixtures relies on NMR spectroscopy due to the distinct chemical shifts of its trifluoromethyl group (−75 to −80 ppm). In azetidine functionalization, TFA often acts as a catalyst or counterion. Titration with bases (e.g., KOH) quantifies residual TFA, while IR spectroscopy identifies characteristic carbonyl stretches (~1,775 cm). Contaminants like trifluoroacetic anhydride (TFAA) are ruled out via GC-MS .

Q. What spectroscopic techniques are critical for characterizing fluorinated azetidine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and // NMR are essential. For 3-(2-Fluoroethyl)azetidine, NMR distinguishes between fluorine environments (e.g., −220 ppm for CF groups). X-ray crystallography resolves conformational ambiguities, particularly in azetidine ring puckering, which impacts biological activity. FT-IR confirms functional groups like C-F stretches (1,100–1,250 cm) .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of 3-(2-Fluoroethyl)azetidine in novel reaction pathways?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and activation energies for azetidine ring-opening or fluorinated side-chain reactions. For instance, Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations predict solvent effects. These models guide experimental design, such as optimizing catalyst loadings (e.g., Pd/Cu systems) for cross-coupling reactions .

Q. How do electronic effects of fluorine substituents influence the biological interactions of 3-(2-Fluoroethyl)azetidine derivatives?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the azetidine ring, enhancing binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular docking (using software like AutoDock Vina) visualizes interactions. Comparative studies with non-fluorinated analogs reveal fluorine’s role in improving metabolic stability and membrane permeability .

Q. What methodologies resolve contradictions in spectroscopic data between synthesized 3-(2-Fluoroethyl)azetidine batches?

- Methodological Answer : Batch inconsistencies often arise from stereochemical variations or trace solvents. Chiral HPLC separates enantiomers, while 2D NMR (e.g., NOESY) confirms spatial arrangements. Dynamic kinetic resolution (DKR) with chiral catalysts ensures stereochemical uniformity. Contradictions in NMR shifts are addressed by referencing internal standards (e.g., CFCl) .

Q. How does 2,2,2-trifluoroacetic acid modulate reaction kinetics in azetidine functionalization?

- Methodological Answer : TFA’s strong acidity (pKa ~0.5) accelerates protonation steps in azetidine reactions. Stopped-flow UV-Vis spectroscopy tracks intermediates (e.g., azetidinium ions) in real time. Kinetic isotope effects (KIEs) using deuterated TFA differentiate between acid-catalyzed and radical-based mechanisms. Comparative studies with weaker acids (e.g., acetic acid) isolate TFA-specific effects .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.